Diphenazine

説明

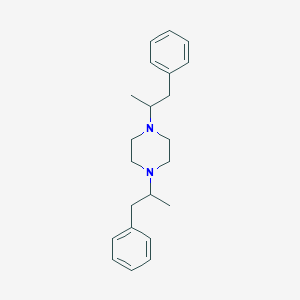

Structure

3D Structure

特性

IUPAC Name |

1,4-bis(1-phenylpropan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2/c1-19(17-21-9-5-3-6-10-21)23-13-15-24(16-14-23)20(2)18-22-11-7-4-8-12-22/h3-12,19-20H,13-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYHGODXJCNFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13754-23-9 (di-hydrochloride) | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13838-14-7 | |

| Record name | Diphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BEA88HVGF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Identity of Diphenazine: A Technical Guide to a Synthetic Antihypertensive and a Class of Neuroprotective Natural Products

A comprehensive overview of the discovery, history, and biological activities of two distinct classes of molecules named diphenazine: the synthetic piperazine (B1678402) derivative investigated for hypertension and the naturally occurring phenazostatins with neuroprotective and cytotoxic properties.

Introduction

The term "this compound" presents a fascinating case of chemical ambiguity, referring to two structurally and functionally distinct classes of compounds. The first is a synthetic piperazine derivative, 1,4-bis(1-phenylisopropyl)piperazine, developed in the mid-20th century as a potential antihypertensive agent under the development codes SKF-6591 and E-200. The second is a family of complex, dimeric phenazine (B1670421) natural products, collectively known as phenazostatins, which are isolated from microbial sources and exhibit potent neuroprotective and cytotoxic activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological mechanisms of both classes of diphenazines, offering researchers, scientists, and drug development professionals a clear and detailed understanding of these two important molecular entities.

Part 1: The Synthetic this compound - A Piperazine-Based Antihypertensive Candidate

Discovery and History

The synthetic this compound, 1,4-bis(1-phenylisopropyl)piperazine, emerged from pharmaceutical research efforts in the mid-20th century focused on the development of novel cardiovascular drugs. It was assigned the development codes SKF-6591 and E-200. The core structure features a central piperazine ring substituted with two phenylisopropyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of the synthetic this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | 1,4-bis(1-phenylpropan-2-yl)piperazine |

| Molecular Formula | C₂₂H₃₀N₂ |

| Molecular Weight | 322.5 g/mol |

| CAS Number | 13838-14-7 |

| Synonyms | SKF-6591, E-200, Quietidine |

Synthesis

Experimental Protocol: General Synthesis of 1,4-disubstituted Piperazines

A common method for the synthesis of 1,4-disubstituted piperazines involves the reaction of piperazine with two equivalents of an appropriate alkylating agent. In the case of 1,4-bis(1-phenylisopropyl)piperazine, the alkylating agent would be a 1-phenyl-2-halopropane (e.g., 1-phenyl-2-bromopropane).

Reaction Scheme:

Procedure:

-

Piperazine is dissolved in a suitable solvent, such as a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is added to neutralize the hydrobromic acid (HBr) formed during the reaction.

-

Two equivalents of 1-phenyl-2-bromopropane are added to the reaction mixture.

-

The mixture is heated to an appropriate temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure 1,4-bis(1-phenylisopropyl)piperazine.

Mechanism of Action: Adrenergic Pathway Modulation

The antihypertensive effects of the synthetic this compound are attributed to its ability to modulate adrenergic pathways. Adrenergic receptors, which are part of the sympathetic nervous system, play a crucial role in regulating blood pressure. While the specific receptor binding profile of SKF-6591 is not extensively detailed in available literature, it is hypothesized to act as an antagonist at certain adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The general mechanism of adrenergic antagonists in hypertension is to block the binding of norepinephrine (B1679862) and epinephrine (B1671497) to their receptors on vascular smooth muscle cells, leading to relaxation of the blood vessels.

Caption: General workflow for the isolation of phenazostatins from microbial cultures.

Biological Activities and Mechanisms of Action

Phenazostatins A and B have been shown to protect neuronal cells from glutamate-induced toxicity. [1]Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. The neuroprotective mechanism of phenazostatins is believed to involve the modulation of glutamate (B1630785) receptor signaling or downstream pathways that lead to cell death.

Signaling Pathway of Phenazostatin-Mediated Neuroprotection

Caption: Postulated mechanism of phenazostatin neuroprotection against glutamate excitotoxicity.

The phenazostatin class of compounds exhibits significant free radical scavenging activity, which contributes to their neuroprotective effects. [1]Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through oxidative stress. The antioxidant mechanism of phenazostatins likely involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions.

Quantitative Biological Data

A summary of the reported biological activities of phenazostatins is provided in Table 3.

| Compound | Assay | Result (IC₅₀ or EC₅₀) | Reference |

| Phenazostatin A | Glutamate-induced neurotoxicity | 0.34 µM | [1] |

| Phenazostatin B | Glutamate-induced neurotoxicity | 0.33 µM | [1] |

| Phenazostatin J | Anti-neuroinflammatory activity | 0.30 µM | |

| Phenazostatin J | Cytotoxicity (NUGC-3 stomach cancer) | 7.7 nM |

Conclusion

The term "this compound" encompasses two distinct and compelling areas of chemical and biological research. The synthetic piperazine derivative represents an early endeavor in the development of antihypertensive agents, highlighting the historical focus on modulating adrenergic pathways for cardiovascular therapy. In contrast, the naturally occurring phenazostatins are a testament to the vast chemical diversity of microbial secondary metabolites and their potential as leads for neuroprotective and anticancer drugs. This guide has provided a detailed overview of both classes of diphenazines, from their discovery and synthesis to their mechanisms of action, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and natural product discovery. Further investigation into the specific molecular targets and signaling pathways of these compounds will undoubtedly open new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to the Core Chemical Structure of Diphenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenazine, identified by the CAS Number 13838-14-7, is a symmetrically disubstituted piperazine (B1678402) derivative. While the name "this compound" might suggest a relationship to the phenazine (B1670421) ring system, its core structure is fundamentally different. This guide will provide a comprehensive technical overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and potential pharmacological relevance based on the broader class of piperazine derivatives. A significant challenge in compiling this guide is the limited publicly available data specifically for 1,4-bis(1-phenylpropan-2-yl)piperazine. Much of the related research focuses on the broader categories of phenazines or other piperazine derivatives.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34] This document aims to consolidate the available information and provide a foundational understanding for researchers.

Chemical Structure and Identification

The core of this compound is a piperazine ring substituted at the 1 and 4 positions with 1-phenylpropan-2-yl groups.

Systematic IUPAC Name: 1,4-bis(1-phenylpropan-2-yl)piperazine[27]

Synonyms: Quietidine, 1,4-Bis(1-phenylisopropyl)piperazine, SKF-6591, E-200[27]

Molecular Formula: C₂₂H₃₀N₂[27]

Molecular Weight: 322.5 g/mol [27]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce in the literature. The following table summarizes computed and available data for this compound and the parent piperazine molecule for comparison.

| Property | This compound (1,4-bis(1-phenylpropan-2-yl)piperazine) | Piperazine (Parent Core) |

| CAS Number | 13838-14-7[27] | 110-85-0 |

| Molecular Formula | C₂₂H₃₀N₂[27] | C₄H₁₀N₂ |

| Molecular Weight | 322.5 g/mol [27] | 86.14 g/mol |

| Appearance | Not specified | Needle-like white or colorless crystals[21] |

| Melting Point | Not specified | 106 °C |

| Boiling Point | Not specified | 146 °C |

| Solubility | Not specified | Freely soluble in water and ethylene (B1197577) glycol; poorly soluble in diethyl ether[11] |

| pKa | Not specified | pKa1 = 5.35, pKa2 = 9.73[11] |

| LogP (computed) | 4.9[27] | -1.5[21] |

| Canonical SMILES | CC(CC1=CC=CC=C1)N2CCN(CC2)C(C)CC3=CC=CC=C3[27] | C1CNCCN1 |

| InChI Key | VIYHGODXJCNFCQ-UHFFFAOYSA-N[27] | GLUUGHFHXGJENI-UHFFFAOYSA-N |

Synthesis of the this compound Core

General Experimental Protocol for N-Alkylation of Piperazine

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

Piperazine

-

1-phenyl-2-bromopropane (or a similar electrophile)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine in the chosen solvent.

-

Addition of Base: Add an excess of the base to the solution.

-

Addition of Alkylating Agent: Slowly add a stoichiometric amount (2 equivalents) of 1-phenyl-2-bromopropane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid byproducts and wash with the solvent. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure 1,4-bis(1-phenylpropan-2-yl)piperazine.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound (1,4-bis(1-phenylpropan-2-yl)piperazine) have not been explicitly detailed in the available scientific literature. However, the piperazine scaffold is a well-known pharmacophore present in numerous centrally acting agents.[35] Many 1,4-disubstituted piperazine derivatives are known to interact with dopamine (B1211576) and serotonin (B10506) receptors.[1][2]

Interaction with Dopamine and Serotonin Receptors

Piperazine derivatives often act as ligands for dopamine (D₂) and serotonin (5-HT) receptors, exhibiting a range of activities from agonism to antagonism.[1][2] The interaction with these receptors is a key mechanism for the therapeutic effects of many antipsychotic, antidepressant, and anxiolytic drugs.[3] The general mechanism involves the binding of the piperazine derivative to the receptor, which then modulates the downstream signaling cascade.

Caption: Putative signaling pathway for this compound.

Conclusion

This compound (1,4-bis(1-phenylpropan-2-yl)piperazine) is a distinct chemical entity whose detailed scientific exploration in publicly accessible literature is limited. While its core chemical structure is well-defined, a comprehensive understanding of its experimental properties, specific synthesis protocols, and biological mechanisms of action requires further investigation. Based on the extensive research on related piperazine derivatives, it is plausible that this compound may exhibit activity at central nervous system receptors, particularly dopamine and serotonin receptors. This technical guide provides a foundational summary for researchers and drug development professionals, highlighting the current knowledge and identifying the gaps that future research may address.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenazine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound (EVT-430440) | 13838-14-7 [evitachem.com]

- 13. Role of D₁/D₂ dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Irreversible blockade of D2 dopamine receptors by fluphenazine-N-mustard increases D2 dopamine receptor mRNA and proenkephalin mRNA and decreases D1 dopamine receptor mRNA and mu and delta opioid receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. Piperazine synthesis [organic-chemistry.org]

- 21. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 24. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 27. This compound | C22H30N2 | CID 94353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Reduced Levels of Serotonin 2A Receptors Underlie Resistance of Egr3-Deficient Mice to Locomotor Suppression by Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 30. reprocell.com [reprocell.com]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. 2-(4-Methylpiperazin-1-yl)-1-phenylpropan-1-one | C14H20N2O | CID 43227278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. biomed.cas.cz [biomed.cas.cz]

- 35. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Experimental Profile of Diphenazine and Phenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, experimental protocols, and biological significance of two distinct chemical entities that are sometimes referred to as "diphenazine." The primary focus is to clarify the ambiguity surrounding this term by presenting detailed information for both Phenazine (B1670421) (C₁₂H₈N₂) and 1,4-bis(1-phenylpropan-2-yl)piperazine (C₂₂H₃₀N₂) , the latter of which is also known by the synonym this compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Clarification of "this compound" Terminology

The term "this compound" can be ambiguous and has been used to refer to at least two different chemical structures. The parent heterocyclic compound, phenazine , has the chemical formula C₁₂H₈N₂. In contrast, a piperazine (B1678402) derivative, 1,4-bis(1-phenylpropan-2-yl)piperazine , with the formula C₂₂H₃₀N₂, is also referred to as this compound in some chemical databases. Given this potential for confusion, this guide will address both compounds separately to ensure clarity and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative data for both phenazine and the piperazine derivative commonly referred to as this compound.

Table 1: Molecular and Physical Properties of Phenazine

| Property | Value |

| Molecular Formula | C₁₂H₈N₂[1][2][3][4] |

| Molecular Weight | 180.21 g/mol [1][2][4] |

| CAS Number | 92-82-0[2][3] |

| Melting Point | 172-176 °C[1][4] |

| Boiling Point | 360 °C[1] |

| Density | ~1.18 g/cm³[1] |

| Appearance | Yellow to brown crystalline powder |

Table 2: Molecular and Physical Properties of 1,4-bis(1-phenylpropan-2-yl)piperazine (this compound)

| Property | Value |

| Molecular Formula | C₂₂H₃₀N₂ |

| Molecular Weight | 322.5 g/mol |

| CAS Number | 13838-14-7 |

| IUPAC Name | 1,4-bis(1-phenylpropan-2-yl)piperazine |

| Appearance | White crystalline solid |

Experimental Protocols

Synthesis Protocols

3.1.1. Synthesis of Phenazine

A common method for the synthesis of phenazine is the Wohl-Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline.[5] Another established method is the reaction of catechol with ortho-diaminobenzene in a sealed container at elevated temperatures (200-210°C).[5]

More recent and environmentally friendly approaches include:

-

Solid-state synthesis: This method involves the reaction of fine powders of ortho-diamines and ortho-quinones in a 2:1 ratio at 35°C for 2-4 hours under an inert atmosphere.[6]

-

Electro-oxidative synthesis: This technique provides a mild reaction condition for producing phenazines.[7]

3.1.2. Synthesis of 1,4-bis(1-phenylpropan-2-yl)piperazine

The synthesis of N-substituted piperazine derivatives can be achieved through several routes. A general and practical method for the synthesis of 1,4-disubstituted piperazines involves the N-alkylation of piperazine.[8][9]

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine is as follows:

-

Reaction of Piperazine with a Phenylpropan-2-yl Halide: Piperazine is reacted with two equivalents of a suitable 1-phenylpropan-2-yl halide (e.g., 1-phenyl-2-bromopropane) in the presence of a base and a suitable solvent. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

-

Purification: The resulting product is then purified using standard techniques such as crystallization or column chromatography.

Analytical Methods

3.2.1. Analysis of Phenazine

A variety of analytical techniques can be employed for the identification and quantification of phenazine and its derivatives:

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% TFA) is commonly used. Detection is typically performed using a UV-Vis detector at wavelengths specific to the phenazine derivative.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight of the purified phenazine.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the phenazine compound.[10]

-

Capillary Zone Electrophoresis (CZE): This method has been successfully used for the rapid quantitative analysis of phenazine derivatives from fermentation cultures.[11][12]

3.2.2. Analysis of 1,4-bis(1-phenylpropan-2-yl)piperazine

The analysis of piperazine derivatives often involves chromatographic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the identification of piperazine derivatives.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, DAD) is widely used for the quantitative analysis of piperazines.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity for the detection and quantification of piperazine derivatives in various matrices.[14]

Signaling Pathways and Experimental Workflows

Biological Role of Phenazines

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various bacteria.[15] They play a significant role in microbial physiology and interactions, including:

-

Antimicrobial Activity: Many phenazine derivatives exhibit broad-spectrum antibiotic and antifungal activities.[16]

-

Redox Signaling: Phenazines are redox-active molecules that can act as electron shuttles, impacting the cellular redox state.[15]

-

Quorum Sensing: Some phenazines function as signaling molecules in bacterial quorum sensing, regulating gene expression in response to population density.[15]

-

Biofilm Formation: Phenazines can influence the formation and architecture of bacterial biofilms.[15]

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismic acid being a key precursor.[15]

Classification of Phenazine Compounds.

General Experimental Workflow for Piperazine Derivative Analysis

The analysis of a synthesized piperazine derivative like 1,4-bis(1-phenylpropan-2-yl)piperazine typically follows a structured workflow to confirm its identity and purity.

General workflow for the analysis of a synthesized piperazine derivative.

References

- 1. chembk.com [chembk.com]

- 2. Phenazine | C12H8N2 | CID 4757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenazine [webbook.nist.gov]

- 4. 92-82-0 CAS MSDS (Phenazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenazine (CAS Number 13838-14-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenazine, with the CAS number 13838-14-7, is a polycyclic aromatic compound chemically identified as 1,4-bis(1-phenylpropan-2-yl)piperazine. Historically developed as an antihypertensive agent under the development codes SKF-6591 and E-200, its mechanism of action involves the modulation of adrenergic pathways. Beyond its cardiovascular effects, this compound has demonstrated potential as an antimicrobial agent. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and biological activities, with a focus on its interactions with adrenergic receptors and its antimicrobial efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Introduction

This compound is a derivative of piperazine (B1678402), a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The core piperazine structure is a common pharmacophore found in a wide range of biologically active compounds. First synthesized in the mid-20th century, this compound was initially investigated for its ability to lower blood pressure through peripheral vasodilation, a function attributed to its modulation of adrenergic signaling pathways. More recently, its structural characteristics have prompted investigations into its potential as an antimicrobial agent. This document aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13838-14-7 | |

| Molecular Formula | C22H30N2 | |

| Molecular Weight | 322.5 g/mol | |

| IUPAC Name | 1,4-bis(1-phenylpropan-2-yl)piperazine | |

| Synonyms | Quietidine, SKF-6591, E-200, 1,4-Bis(1-phenylisopropyl)piperazine | |

| Appearance | Not explicitly stated for this compound, but related phenazine (B1670421) compounds are often yellow to orange crystalline solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents. | |

| Density | Not available |

Synthesis

The synthesis of 1,4-disubstituted piperazine derivatives like this compound can be achieved through various methods. A general and common approach involves the nucleophilic substitution reaction between piperazine and an appropriate alkyl halide.

General Synthetic Scheme

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine would involve the reaction of piperazine with two equivalents of a 1-phenyl-2-halopropane, such as 1-phenyl-2-bromopropane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on common methods for synthesizing similar piperazine derivatives. It should be adapted and optimized for specific laboratory conditions.

Materials:

-

Piperazine

-

1-phenyl-2-bromopropane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To a solution of piperazine (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-phenyl-2-bromopropane (2.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 1,4-bis(1-phenylpropan-2-yl)piperazine.

Biological Activity

This compound exhibits biological activity in two primary areas: as a modulator of the adrenergic system, leading to antihypertensive effects, and as an antimicrobial agent.

Modulation of Adrenergic Pathways and Antihypertensive Effects

This compound was originally developed as an antihypertensive agent, indicating its interaction with the adrenergic system, which plays a crucial role in regulating blood pressure. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. They are broadly classified into α- and β-adrenergic receptors, each with several subtypes.

Experimental Protocol: In Vitro Assessment of α1-Adrenoceptor Antagonism (General)

This protocol describes a general method for assessing the α1-adrenoceptor antagonistic properties of a compound using an isolated tissue preparation, such as rat aorta.

Materials:

-

Male Wistar rats

-

Phenylephrine (B352888) (α1-agonist)

-

This compound (test compound)

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Induce a submaximal contraction with a high concentration of potassium chloride (e.g., 80 mM) to test tissue viability.

-

After washing and returning to baseline, construct a cumulative concentration-response curve for the α1-agonist phenylephrine.

-

Incubate a separate set of aortic rings with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for phenylephrine.

-

Analyze the data to determine if this compound causes a rightward shift in the phenylephrine concentration-response curve, indicative of competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Antimicrobial Activity

Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanisms of action for the antimicrobial effects of phenazine-related compounds include the inhibition of key microbial enzymes and the disruption of microbial cell membrane integrity.

Quantitative Data:

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (General)

This protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (test compound)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive control wells (bacteria in MHB without the compound) and negative control wells (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound (CAS 13838-14-7) is a piperazine derivative with a history of development as an antihypertensive agent and potential for antimicrobial applications. Its biological activity is linked to the modulation of adrenergic pathways, although specific quantitative data on its receptor interactions are limited in contemporary literature. The compound's antimicrobial properties also warrant further investigation to determine its spectrum of activity and potency. The experimental protocols provided in this guide offer a framework for future research to elucidate the precise mechanisms of action and therapeutic potential of this compound. This comprehensive technical overview serves as a foundation for scientists and researchers to build upon in the ongoing exploration of this multifaceted molecule.

The Biological Activity of Diphenazine Derivatives: A Technical Guide for Drug Discovery

Introduction: Diphenazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community for their broad spectrum of biological activities. These compounds, of both natural and synthetic origin, exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis), interfere with DNA replication, and generate reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Name/Derivative | Cancer Cell Line | Cell Line Origin | IC50 Value | Reference Compound | Reference IC50 |

| Phenazostatin J | NUGC-3 | Stomach | 7.7 nM | Adriamycin | ~146.3 nM (19-fold less active) |

| 5-methylphenazine-1-carboxylic acid (5MPCA) | A549 | Lung | 488.7 ± 2.52 nM | - | - |

| 5-methylphenazine-1-carboxylic acid (5MPCA) | MDA-MB-231 | Breast | 458.6 ± 2.48 nM | - | - |

| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Leukemia Cells | Blood | EC50 values up to 40 times lower than in normal cells | - | - |

| Diquinothiazine Derivative 3c | HCT116 | Colon | 2.3 µM | Etoposide | 8.6 µM |

| Diquinothiazine Derivative 3c | SH-SY5Y | Neuroblastoma | 2.7 µM | Etoposide | 3.9 µM |

| Diquinothiazine Derivative 3c | A549 | Lung | 17.2 µM | Etoposide | 44.8 µM |

| Diquinothiazine Derivative 3c | H1299 | Lung | 2.7 µM | Etoposide | 0.6 µM |

Mechanism of Anticancer Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a frequently implicated route. This pathway is initiated by cellular stress and leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors like cytochrome c.

Figure 1: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Figure 2: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to identify changes in the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Antimicrobial Activity

This compound derivatives exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi.[2] Their antimicrobial efficacy is largely attributed to their ability to undergo redox cycling, leading to the production of ROS which are toxic to microbial cells.[3]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Name/Derivative | Microbial Strain | Type | MIC Value (µg/mL) |

| 6,9-dichloro-N-(methylsulfonyl)phenazine-1-carboxamide (18c) | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 16 |

| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e) | Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 32 |

| 9-methyl-N-(methylsulfonyl)phenazine-1-carboxamide (30e) | Escherichia coli | Gram-negative Bacteria | 32 |

| Phenazine (B1670421) Derivative 4c | Candida albicans | Fungus | Zone of Inhibition: 13 mm at 100 µg/mL |

| Phenazine Derivative 6e | Staphylococcus aureus | Gram-positive Bacteria | Zone of Inhibition: 12 mm at 100 µg/mL |

| Phenazine Derivative 6a | Escherichia coli | Gram-negative Bacteria | Zone of Inhibition: 12 mm at 100 µg/mL |

Mechanism of Antimicrobial Action: Reactive Oxygen Species (ROS) Generation

The primary antimicrobial mechanism of many phenazine derivatives is their ability to act as electron shuttles, leading to the generation of ROS.[3] The phenazine molecule can accept an electron from a cellular reducing agent, such as NADH, to form a radical. This radical then transfers the electron to molecular oxygen, generating a superoxide (B77818) anion (O₂⁻) and regenerating the oxidized phenazine. This redox cycling leads to an accumulation of ROS, causing oxidative stress and damage to cellular components, ultimately leading to cell death.[3][4]

Figure 3: ROS Generation via Redox Cycling of this compound Derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plate: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum without antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Anti-inflammatory Activity

Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Quantitative Anti-inflammatory Data

| Compound Name/Derivative | Assay | Cell Line | IC50/EC50 Value |

| Phenazostatin J | Anti-neuroinflammatory activity | BV-2 microglia | IC50: 0.30 µM |

| Saphenic acid derivative 6 | Nitric Oxide (NO) production inhibition | RAW 264.7 macrophages | EC50: 19.6 µM |

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for TNF-α and IL-6. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

Figure 4: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.

Experimental Protocol for Anti-inflammatory Activity Evaluation

This assay measures the production of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

This compound derivatives represent a rich source of biologically active compounds with significant potential for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions. The diverse mechanisms of action, including the induction of apoptosis, generation of reactive oxygen species, and modulation of key inflammatory signaling pathways, underscore the therapeutic promise of this chemical scaffold. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel this compound derivatives, paving the way for future preclinical and clinical studies. Further research into structure-activity relationships and the optimization of lead compounds will be crucial in translating the potent in vitro activities of these molecules into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of Diphenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenazine and its derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential, particularly as antimicrobial and antitumor agents. This guide delves into the core mechanisms underpinning the biological activity of this compound, a term often used to describe a phenazine (B1670421) scaffold substituted with phenyl groups. Due to the ambiguity in its precise chemical definition in scientific literature, this document synthesizes data from the broader class of phenyl-substituted phenazine derivatives to provide a comprehensive overview. The multifaceted mechanism of action, which includes enzyme inhibition, disruption of cellular membranes, generation of reactive oxygen species (ROS), and DNA intercalation, is explored in detail. This guide presents available quantitative data, outlines key experimental protocols, and provides conceptual diagrams to illustrate the complex signaling and experimental workflows, serving as a vital resource for researchers in the field.

The Ambiguity of "this compound": A Clarification

The term "this compound" lacks a single, universally accepted chemical definition. It is crucial to acknowledge this ambiguity. In some contexts, it refers to 1,4-Bis(1-methyl-2-phenethyl)piperazine. However, within the realm of bioactive compounds, "this compound" is more frequently associated with a phenazine core structure featuring two phenyl substituents. The basic phenazine structure has the chemical formula C₁₂H₈N₂.[1][2][3] This guide will proceed under the latter interpretation, focusing on the pharmacological activities of phenyl-substituted phenazine derivatives.

Core Mechanisms of Action of Phenazine Derivatives

The biological activities of phenazine derivatives are not attributed to a single mode of action but rather to a combination of cellular and molecular interactions. The primary mechanisms are detailed below.

Enzyme Inhibition

Phenazine derivatives have been demonstrated to inhibit the activity of various key enzymes in both microbial and cancer cells. This inhibition can be a primary contributor to their therapeutic effects. For instance, certain imidazole-phenazine derivatives have shown inhibitory activity against the DENV2 NS2B-NS3 protease, an essential enzyme for the replication of the dengue virus.[4] The mechanism of inhibition often involves the binding of the phenazine compound to the active site of the enzyme, preventing the substrate from binding and thus halting the catalytic activity.[4]

Disruption of Microbial Membranes

The structural characteristics of phenazine derivatives, particularly their lipophilicity, enable them to intercalate into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death. This mechanism is a significant contributor to the broad-spectrum antibacterial activity observed in many phenazine compounds.

Generation of Reactive Oxygen Species (ROS)

Phenazines are redox-active molecules, meaning they can participate in oxidation-reduction reactions within the cell. This property allows them to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[5] The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids, which can trigger apoptotic pathways in cancer cells and be lethal to microorganisms.

DNA Intercalation and Interference with DNA Replication

The planar, aromatic structure of the phenazine core allows these molecules to intercalate between the base pairs of DNA. This interaction can distort the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription. By inhibiting the machinery responsible for cell division and growth, phenazine derivatives can exert potent antitumor and antimicrobial effects. Furthermore, some phenazine-1-carboxamides have been shown to be potent DNA-intercalating agents with significant activity against various cancer cell lines.[6] The cytotoxicity of these compounds often correlates with the electron-withdrawing power of the substituents on the phenazine ring.[6]

Signaling Pathways and Conceptual Mechanisms

Due to the multifaceted nature of this compound's mechanism of action, a single, linear signaling pathway has not been definitively elucidated. Instead, a conceptual model illustrating the multiple proposed mechanisms provides a more accurate representation of its biological effects.

Conceptual diagram of the multifaceted mechanism of action of this compound derivatives.

Quantitative Data on the Biological Activity of Phenazine Derivatives

The following table summarizes the biological activity of several phenazine derivatives, providing an indication of their potency. It is important to note that these values are for specific derivatives and may not be directly extrapolated to all compounds classified as "this compound."

| Compound Class | Target/Organism | Assay | Endpoint | Value | Reference |

| Imidazole (B134444) Phenazine Derivatives | DENV2 NS2B-NS3 Protease | In vitro Protease Inhibition | IC₅₀ | 54.8 µM - 183.9 µM | [4] |

| Bromophenazine Analogue | Staphylococcus aureus, S. epidermidis | Minimum Inhibitory Concentration (MIC) | MIC | 0.78–1.56 µM | [7] |

| Halogenated Phenazines (HP-14) | Methicillin-resistant S. aureus (MRSA) biofilms | Minimum Biofilm Eradication Concentration (MBEC) | MBEC | 6.25–9.38 µM | [8] |

| Halogenated Phenazines (HP-14) | Vancomycin-resistant Enterococcus (VRE) 700221 biofilms | Minimum Biofilm Eradication Concentration (MBEC) | MBEC | 0.20 µM | [8] |

| Phenazine-1,6-diol | Non-small cell lung cancer (NSCLC) xenografts in mice | In vivo tumor suppression | Dose | 20 and 30 mg/kg | [9] |

| N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide | Lewis lung carcinoma in mice | In vivo antitumor activity | Outcome | High-proportion cure of advanced disease | [6] |

Key Experimental Protocols

The evaluation of the biological activity of this compound and its derivatives relies on a variety of standardized experimental protocols. Below are detailed methodologies for two key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol for determining the MIC of phenazine compounds.[5]

Protocol: Broth Microdilution Assay

-

Preparation of Phenazine Stock Solution: Dissolve the phenazine derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenazine stock solution in a sterile growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in the growth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well (except for negative controls) with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that results in no visible microbial growth.

Workflow for the determination of Minimum Inhibitory Concentration (MIC).

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general workflow for assessing the inhibitory effect of a phenazine derivative on a specific enzyme.

Protocol: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the phenazine inhibitor at various concentrations, and the appropriate buffer.

-

Assay Setup: In a microplate, add the enzyme and the phenazine inhibitor (or vehicle control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[10]

Conclusion

The mechanism of action of this compound and its derivatives is complex and multifaceted, involving a range of cellular targets and processes. Their ability to inhibit key enzymes, disrupt microbial membranes, generate ROS, and interact with DNA underscores their potential as versatile therapeutic agents. While the ambiguity of the term "this compound" necessitates a broader examination of the phenazine class, the collective evidence strongly supports their continued investigation in the development of novel antimicrobial and antitumor drugs. Future research should focus on elucidating the specific molecular targets of individual phenazine derivatives to enable the rational design of more potent and selective therapeutic compounds.

References

- 1. Phenazine [webbook.nist.gov]

- 2. Phenazine [webbook.nist.gov]

- 3. Phenazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Potential antitumor agents. 51. Synthesis and antitumor activity of substituted phenazine-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Properties of Diphenazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific pharmacological properties of Diphenazine (CAS 13838-14-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for this compound and related phenazine (B1670421) and piperazine (B1678402) derivatives, highlighting areas where further research is required.

Introduction

This compound, also known by its developmental codes SKF-6591 and E-200, is a piperazine derivative with the chemical name 1,4-bis(1-phenylisopropyl)piperazine. While the name "this compound" might suggest a structural relation to the phenazine class of compounds, it is important to note that its core structure is a piperazine ring. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Piperazine and its derivatives are also a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including anthelmintic, antihistaminic, antianginal, and antipsychotic effects. This guide aims to consolidate the known information on this compound, drawing context from the broader families of phenazines and piperazines to understand its potential pharmacological profile.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 13838-14-7 | [1] |

| Molecular Formula | C22H30N2 | [1] |

| Molecular Weight | 322.5 g/mol | [1] |

| IUPAC Name | 1,4-bis(1-phenylpropan-2-yl)piperazine | [1] |

| Synonyms | SKF-6591, E-200, 1,4-bis(1-phenylisopropyl)piperazine | [1] |

| Physical Description | Crystalline solid | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | [1] |

| Melting Point | 150-160 °C | [1] |

| Boiling Point | Around 300 °C | [1] |

| Density | Approximately 1.25 g/cm³ | [1] |

Synthesis of this compound

General Synthesis of Piperazine Derivatives

The synthesis of 1,4-disubstituted piperazines often involves the condensation of an appropriate amine with a piperazine precursor. For this compound, a potential route could involve the reaction of piperazine with a phenylisopropyl derivative.

General Synthesis of Phenazine Derivatives

Though this compound is a piperazine, understanding phenazine synthesis can be useful for context. Traditional methods for phenazine synthesis often involve condensation reactions of 2-aminobenzenes with aromatic ketones or aldehydes under acidic conditions.[1] More recent, "green" chemistry approaches utilize ultrasound-assisted or microwave-assisted synthesis to improve reaction rates and yields while minimizing solvent use.[1]

A general workflow for a one-pot synthesis of phenazine derivatives is outlined below.

Pharmacological Properties

Specific quantitative pharmacological data for this compound is scarce. The following sections discuss the potential pharmacological activities based on the properties of related compounds.

Antimicrobial Activity

Phenazine compounds are well-documented for their broad-spectrum antimicrobial activity. Their mechanism of action often involves acting as redox catalysts, leading to the production of reactive oxygen species (ROS) that cause cellular damage to microbes.[1] It has been suggested that this compound may exhibit antimicrobial activity by inhibiting key microbial enzymes or disrupting microbial membranes.[1] However, specific minimum inhibitory concentration (MIC) values for this compound against various bacterial or fungal strains are not available in the reviewed literature.

A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound is depicted below.

Central Nervous System (CNS) Activity

Piperazine derivatives are known to possess a wide range of CNS activities. Many CNS-active drugs are designed to cross the blood-brain barrier, a feat often associated with specific physicochemical properties such as moderate lipophilicity.[3] The potential for this compound to have CNS activity is plausible given its piperazine core, but no specific studies on its effects on the CNS, such as receptor binding affinities or behavioral effects, have been found.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Based on related compounds, several potential mechanisms can be hypothesized.

Potential Antimicrobial Mechanism

As a phenazine-like structure, this compound might interfere with microbial cellular processes. The proposed mechanisms include:

-

Inhibition of Enzyme Activity: It may target and inhibit essential enzymes involved in microbial metabolism, leading to cell death.[1]

-

Membrane Disruption: this compound could potentially disrupt the integrity of microbial cell membranes, causing leakage of cellular contents and subsequent lysis.[1]

The general mechanism of antimicrobial action for phenazine antibiotics is illustrated below.

Toxicology and Safety Pharmacology

There is no specific toxicological data available for this compound. General safety pharmacology studies for a new chemical entity would typically investigate effects on the central nervous, cardiovascular, and respiratory systems.[4] Without experimental data, the toxicity profile of this compound remains unknown.

Clinical Trials

A thorough search of clinical trial registries reveals no registered clinical trials for this compound (or its synonyms SKF-6591 and E-200).

Conclusion and Future Directions

This compound is a piperazine derivative with limited available pharmacological data. While its structural features suggest potential for antimicrobial and CNS activities, a comprehensive understanding of its properties is hampered by the lack of specific in vitro and in vivo studies.

To fully characterize the pharmacological profile of this compound, the following experimental investigations are warranted:

-

Quantitative Antimicrobial Susceptibility Testing: Determination of MIC values against a panel of clinically relevant bacteria and fungi.

-

In Vitro Receptor Binding and Functional Assays: Screening against a broad range of CNS and other relevant receptors to identify potential molecular targets.

-

In Vitro and In Vivo ADME/Tox Studies: Evaluation of its metabolic stability, permeability, and cytotoxicity, as well as acute and chronic toxicity studies in animal models.

-

Cardiovascular Safety Pharmacology: Assessment of its effects on cardiac ion channels (e.g., hERG) and cardiovascular parameters in vivo.

The generation of such data would be crucial for determining the therapeutic potential, if any, of this compound and for guiding any future drug development efforts. Researchers interested in this compound should consider de novo synthesis and a comprehensive pharmacological screening cascade to elucidate its properties.

References

Diphenazine Analogs: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenazine and its analogs represent a versatile class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological applications of this compound analogs, with a particular focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound analogs through detailed diagrams, offering a deeper understanding of their mechanisms of action and therapeutic promise.

Introduction

Phenazines are a large family of naturally occurring and synthetic heterocyclic compounds characterized by a dibenzo[b,e]pyrazine core. Dimeric forms of these compounds, often referred to as diphenazines, and their synthetic analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These properties, which include antimicrobial, anticancer, and anti-inflammatory activities, are largely attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS) through redox cycling, and inhibit key cellular enzymes such as topoisomerase.[1][2] This guide will delve into the technical aspects of this compound analogs, providing researchers and drug development professionals with the foundational knowledge required to explore this promising class of molecules.

Physicochemical Properties

The biological activity of this compound analogs is intrinsically linked to their physicochemical properties. Key parameters such as solubility, lipophilicity, and electronic properties play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.

Solubility and Lipophilicity

The planar aromatic structure of the this compound core generally results in poor aqueous solubility but good solubility in organic solvents.[3] The introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH), can enhance water solubility, while the addition of nonpolar moieties, like alkyl or aryl groups, increases lipophilicity. A balance between hydrophilicity and lipophilicity is critical for optimal bioavailability and cell membrane permeability.

Redox Potential

A defining characteristic of phenazines is their redox activity. They can undergo reversible two-electron reduction, enabling them to act as electron shuttles in biological systems. This property is central to their ability to generate ROS, a key mechanism behind their antimicrobial and anticancer effects. The redox potential can be modulated by the introduction of electron-donating or electron-withdrawing groups on the phenazine (B1670421) ring system.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of a representative this compound analog.

| Property | Value | Reference |

| Molecular Formula | C22H30N2 | [4] |

| Molecular Weight | 322.5 g/mol | [4] |

| XLogP3 | 4.9 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Melting Point | 150-160 °C | [3] |

| Boiling Point | ~300 °C | [3] |

| Density | ~1.25 g/cm³ | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), less soluble in water. | [3] |

Synthesis of this compound Analogs

Several synthetic strategies have been developed to access a diverse range of this compound analogs. The choice of method often depends on the desired substitution pattern and overall complexity of the target molecule.

Experimental Protocol: Wohl-Aue Reaction

The Wohl-Aue reaction is a classical method for synthesizing phenazines and their derivatives through the condensation of an aromatic nitro compound with an aniline (B41778) in the presence of a base.

Materials:

-

Substituted nitrobenzene

-

Substituted aniline

-

Potassium hydroxide (B78521) (KOH)

-

Solvent (e.g., nitrobenzene, dimethyl sulfoxide)

Procedure:

-

A mixture of the substituted nitrobenzene, substituted aniline, and powdered potassium hydroxide is heated in a suitable solvent.

-

The reaction mixture is typically heated at elevated temperatures for several hours.

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination and Reductive Cyclization

A more modern approach involves a two-step process starting with a Buchwald-Hartwig amination to form a diarylamine, followed by a reductive cyclization to construct the phenazine core.

Materials:

-

Substituted 1,2-dihalobenzene

-

Substituted aniline

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Reducing agent (e.g., sodium dithionite)

-

Solvent (e.g., toluene, dioxane)

Procedure:

-

Buchwald-Hartwig Amination: A mixture of the 1,2-dihalobenzene, aniline, palladium catalyst, ligand, and base is heated in an inert solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up to isolate the diarylamine intermediate.

-

Reductive Cyclization: The isolated diarylamine is then treated with a reducing agent, such as sodium dithionite, in a suitable solvent to induce cyclization and formation of the phenazine ring.

-

The final product is purified by standard techniques.

Anticancer Properties

Numerous this compound analogs have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their anticancer effects are often mediated through multiple mechanisms, including the induction of apoptosis, inhibition of topoisomerase enzymes, and the generation of intracellular ROS.[5]

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenazine Cation 1 | A2780 (Ovarian) | ~100 | [6] |

| Phenazine Cation 2 | A2780 (Ovarian) | 15 | [6] |

| Phenazine Cation 2 | A2780CIS (Cisplatin-resistant Ovarian) | 18 | [6] |

| Phenazine Cation 2 | T24 (Bladder) | 18 | [6] |

| Phenazine Cation 2 | MCF7 (Breast) | 15 | [6] |

| Diastaphenazine | HCT116 (Colon) | 14.9 | [7] |

| Diastaphenazine | BGC-823 (Gastric) | 28.8 | [7] |

| Diastaphenazine | HepG2 (Liver) | 65.2 | [7] |

| Diastaphenazine | HeLa (Cervical) | 82.5 | [7] |

| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887 | [7] |

| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast) | 0.4586 | [7] |

Experimental Protocols for Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound analog stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the this compound analog for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with the this compound analog

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the this compound analog at a concentration around its IC50 value.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-